2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H27N5O2S2 and its molecular weight is 421.58. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One area of research focuses on the synthesis of new heterocyclic compounds incorporating antipyrine moiety. These compounds have been evaluated for their antimicrobial properties. For instance, a study by Bondock et al. (2008) describes the synthesis of compounds incorporating a coumarin, pyridine, pyrrole, thiazole, and various pyrazolo derivatives. The synthesized compounds were evaluated as antimicrobial agents, showcasing the relevance of such molecular designs in developing potential antimicrobial therapies Bondock et al., 2008.
Insecticidal Activity
Another study explored the synthesis of heterocycles incorporating a thiadiazole moiety for potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. Fadda et al. (2017) synthesized various heterocycles, such as pyrrole, pyridine, coumarin, and thiazole derivatives, and evaluated their insecticidal activity. This research indicates the compound's potential utility in developing novel insecticides Fadda et al., 2017.
Antitumor Activity
The synthesis of novel compounds and their evaluation for antitumor activity represents a significant area of research. Albratty et al. (2017) investigated thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives for their antitumor properties. Some of these compounds exhibited promising inhibitory effects on various cancer cell lines, suggesting the potential of structurally similar compounds in cancer research Albratty et al., 2017.
properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S2/c1-3-23(4-2)10-6-11-24-15-8-5-7-14(15)17(22-19(24)26)28-13-16(25)21-18-20-9-12-27-18/h9,12H,3-8,10-11,13H2,1-2H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRUELYCKJHZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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